2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one
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Overview
Description
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields of research and industry. This compound is characterized by a fused ring system containing both oxygen and nitrogen atoms, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one can be achieved through various methods. One common approach involves the condensation of aldehydes with hydrazine derivatives and cyclic 1,3-dicarbonyl compounds under acidic conditions. For example, a four-component reaction involving aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate can be carried out at room temperature using a natural-based catalyst like nano-eggshell/Ti(IV) under solvent-free conditions . This method is advantageous due to its mild reaction conditions, short reaction times, and high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of heterogeneous catalysts, such as nano-eggshell/Ti(IV), is preferred due to their reusability and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
Scientific Research Applications
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one include:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its unique fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C7H8N2O2 |
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Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-methyl-7H-pyrano[3,4-c]pyrazol-4-one |
InChI |
InChI=1S/C7H8N2O2/c1-9-2-5-6(8-9)3-11-4-7(5)10/h2H,3-4H2,1H3 |
InChI Key |
OSCVWFJTSCAMRG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=N1)COCC2=O |
Origin of Product |
United States |
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